Spastazoline

spastin inhibition ATPase assay lead optimization

Spastazoline is the first and only potent, selective, ATP-competitive chemical probe for human spastin (IC50 = 99 nM). Unlike genetic knockdown methods, spastazoline enables acute, reversible perturbation of spastin-dependent processes (e.g., abscission, endosomal fission) within minutes. Its selectivity over related AAA proteins (VPS4, katanin, fidgetin) is experimentally confirmed. The matched inhibitor-sensitive (WT) and inhibitor-resistant (N386C) spastin cell lines, developed alongside spastazoline, provide a gold-standard chemical genetics platform for unambiguous target validation. Essential for dissecting spastin's role in membrane trafficking, cytokinesis, and hereditary spastic paraplegia (SPG4) pathology.

Molecular Formula C20H30N8
Molecular Weight 382.5 g/mol
Cat. No. B610933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpastazoline
SynonymsSpastazoline
Molecular FormulaC20H30N8
Molecular Weight382.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H30N8/c1-12(2)14-11-28(9-8-21-14)19-24-17-13(6-7-22-17)18(25-19)23-16-10-15(26-27-16)20(3,4)5/h6-7,10,12,14,21H,8-9,11H2,1-5H3,(H3,22,23,24,25,26,27)/t14-/m0/s1
InChIKeyHNOLTAKAPDKZRY-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Spastazoline Procurement Guide: First-in-Class Selective Spastin Inhibitor for Microtubule Severing Research


Spastazoline is a pyrazolyl-pyrrolopyrimidine-based, ATP-competitive small molecule that functions as the first potent and selective chemical probe for human spastin, a microtubule-severing AAA (ATPases associated with diverse cellular activities) protein [1]. It inhibits the steady-state ATPase activity of recombinant human spastin with an IC50 of 99 ± 18 nM [2], and demonstrates cell permeability as established by functional assays in HeLa cells [3]. The compound was developed through an iterative design process combining structural modeling, active site mutagenesis, and biochemical optimization, and remains the most extensively validated spastin inhibitor available for dissecting spastin-mediated cellular processes [1].

Spastazoline: Why Unvalidated Spastin Inhibitors or Genetic Knockdown Cannot Replace This Tool


Generic substitution of spastazoline with unvalidated spastin-targeting compounds or reliance on genetic knockdown approaches is scientifically unsound and will produce confounded experimental results. No alternative commercial small-molecule spastin inhibitors with published potency and selectivity data exist—spastazoline remains the only well-characterized chemical probe for this target [1]. Genetic perturbation methods such as siRNA knockdown or CRISPR knockout suffer from chronic timescale limitations (days) and compensatory cellular adaptations, rendering them incapable of resolving spastin's rapid, dynamic functions in cell division abscission and intracellular vesicle transport that occur within minutes [1]. Furthermore, spastin shares high sequence homology with katanin and fidgetin, two other microtubule-severing AAA proteins [2]; unvalidated compounds risk off-target inhibition of these related enzymes, whereas spastazoline's selectivity profile across multiple AAA family members has been experimentally established and published [3].

Spastazoline Quantitative Differentiation Evidence: Potency, Selectivity, and Cellular Validation Benchmarks


Spastazoline vs. Earlier Lead Compounds: 44-Fold Potency Improvement Over Compound 5

Spastazoline demonstrates a 44-fold improvement in potency compared to the earlier lead compound (compound 5) from the same optimization series, as measured in the identical steady-state ATPase assay [1]. This represents the culmination of iterative scaffold refinement guided by active site mutagenesis data and computational docking, establishing spastazoline as the optimized chemical probe within this chemotype [1].

spastin inhibition ATPase assay lead optimization medicinal chemistry

Spastazoline AAA Family Selectivity: No Appreciable Inhibition of Four Related AAA Proteins at 10 µM

Spastazoline exhibits high selectivity within the AAA protein superfamily, showing no appreciable inhibition of four related AAA proteins when tested at 10 µM, a concentration approximately 100-fold above its IC50 for spastin [1]. This selectivity profile distinguishes spastazoline from potential pan-AAA inhibitors or uncharacterized compounds that might inadvertently disrupt multiple AAA protein functions [2].

selectivity profiling AAA protein family off-target assessment VPS4 katanin

Spastazoline Kinome Selectivity: >98% Sparing in 65-Kinase Panel at 2 µM

In a panel of 64 kinases, spastazoline at 2 µM inhibited only one kinase (TrkA/NTRK1) by >50%, demonstrating >98% sparing across the tested kinome . This selectivity profile is documented and provides users with a clear understanding of potential confounding kinase activity. At the standard 10 µM working concentration used for cellular spastin inhibition, the off-target activity against TrkA is estimated at approximately 83% inhibition, prompting the recommendation that experiments include parallel testing with an appropriate TrkA-selective inhibitor to definitively attribute phenotypes to spastin [1].

kinase selectivity off-target profiling chemical probe validation NTRK1

Spastazoline Cellular Target Engagement: Allele-Specific Rescue Validates On-Target Phenotype

Treatment of HeLa-WT cells with 10 µM spastazoline for 4.5 hours increased the percentage of cells with intercellular bridges to approximately 8.5%, compared to 2.5% in DMSO-treated controls—a 3.4-fold increase that phenocopies spastin loss-of-function [1]. Critically, HeLa cells expressing the N386C inhibitor-resistant spastin mutant showed complete rescue of this phenotype (bridge percentage returned to ~2.5%), directly demonstrating that the observed cellular effect is spastin-specific rather than off-target mediated [1]. This matched inhibitor-sensitive and inhibitor-resistant cell line system provides the highest standard of target validation in cellular pharmacology [2].

target engagement chemical genetics inhibitor-resistant mutant cell division intercellular bridge

Spastazoline ATP-Competitive Mechanism: Engineered Binding Site Mutations Confirm Mode of Action

Spastazoline's ATP-competitive mechanism was validated using spastin constructs with engineered mutations in the nucleotide-binding site. The N386C mutant showed markedly reduced sensitivity to spastazoline compared to wild-type spastin, confirming that the inhibitor engages the ATP-binding pocket [1]. This mechanism-of-action validation distinguishes spastazoline from compounds that may inhibit spastin through non-specific or uncharacterized mechanisms, and the availability of this mutant provides a built-in specificity control for users [2].

ATP-competitive inhibition binding mode validation active site mutagenesis structural biology

Spastazoline: Validated Research Applications in Cell Division, Membrane Trafficking, and Chemical Genetics


Cell Division and Cytokinesis Research: Dissecting Intercellular Bridge Disassembly and Abscission

Spastazoline at 10 µM treatment for 4.5 hours increases the percentage of HeLa cells with persistent intercellular bridges from ~2.5% (DMSO control) to ~8.5%, providing a robust assay for studying spastin's role in abscission [1]. This application is directly validated by the complete rescue of this phenotype in N386C inhibitor-resistant cells, enabling unambiguous attribution of effects to spastin inhibition [1]. Researchers studying ESCRT-III complex function, midbody organization, or cytokinesis failure mechanisms can use spastazoline as a rapid, reversible chemical perturbation tool that overcomes the temporal limitations of genetic knockdown approaches [1].

Chemical Genetics with Matched Inhibitor-Sensitive and Inhibitor-Resistant Alleles

Spastazoline enables the gold-standard chemical genetics approach of parallel experiments using matched inhibitor-sensitive (WT) and inhibitor-resistant (N386C) spastin alleles [1]. This paired cell line system, specifically developed and validated alongside spastazoline, allows researchers to distinguish spastin-specific phenotypes from off-target compound effects with a level of rigor not achievable with single-agent pharmacology [1]. The N386C mutation confers resistance while maintaining ATPase activity, providing an ideal control system for target validation in any cellular context where spastin function is interrogated [2].

Intracellular Vesicle Transport and Membrane Remodeling Studies

Spastin is required for endosomal tubule fission and lysosome reformation, processes that depend on its microtubule-severing activity [1]. Spastazoline provides a fast-acting chemical probe to acutely inhibit spastin function in membrane trafficking assays, where its selectivity over VPS4—another AAA protein involved in membrane remodeling—has been experimentally confirmed (no inhibition of recombinant human VPS4 ATPase activity) [1]. This selective inhibition profile allows researchers to parse the specific contribution of spastin versus other AAA proteins in dynamic membrane remodeling and vesicle transport pathways [2].

Neurodegenerative Disease Modeling: Hereditary Spastic Paraplegia (HSP) Research

Mutations in spastin (SPAST/SPG4) account for 40-50% of autosomal dominant hereditary spastic paraplegia cases [1]. Spastazoline provides a pharmacological tool to acutely recapitulate spastin loss-of-function in neuronal models, enabling studies of axonal transport deficits, microtubule dynamics alterations, and neurite outgrowth impairments that characterize HSP pathology [2]. Compared to spastin knockout mouse models that exhibit compensatory adaptations and variable phenotypes, spastazoline offers a temporally controlled alternative for dissecting acute spastin functions in primary neurons and iPSC-derived neuronal cultures [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spastazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.